4'-Methoxy-2-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

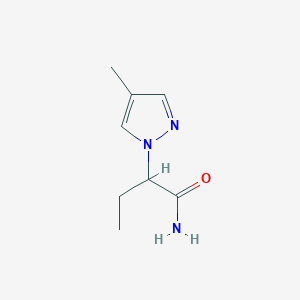

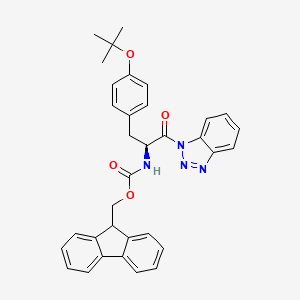

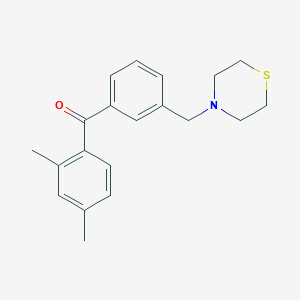

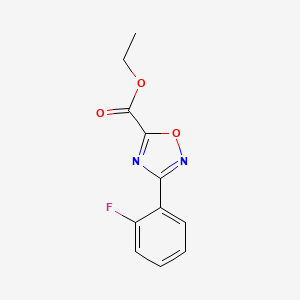

4-Methoxy-2-morpholinomethyl benzophenone (4-MMBP) is a synthetic organic compound with a wide range of scientific applications. It has been studied extensively in the fields of chemistry, pharmacology, and biochemistry. 4-MMBP is a white, crystalline powder with a melting point of 118-120°C and a molecular weight of 262.36 g/mol. It is soluble in organic solvents such as ethanol, methanol, and acetonitrile, but insoluble in water. 4-MMBP is used as a reagent in organic synthesis, and as a catalyst in various reactions. It is also used as a photoinitiator in the photopolymerization of polymers and resins, and in the production of polymeric films. In addition, 4-MMBP has been studied for its potential use in the diagnosis and treatment of various diseases.

Scientific Research Applications

Phototoxicity and Photoprotection

Benzophenones, including variants like 4'-Methoxy-2-morpholinomethyl benzophenone, are often studied for their phototoxic and photoprotective properties. Placzek et al. (2013) analyzed a range of benzophenone derivatives, revealing that minor molecular changes can significantly alter their phototoxic characteristics. Some derivatives are known for photoprotective use, commonly in sunscreens and cosmetic products, to shield skin and hair from UV radiation (Placzek et al., 2013).

Environmental and Health Impact

Research has also been conducted on the environmental presence and health impacts of benzophenone derivatives. Gao et al. (2015) measured the concentrations of various benzophenone types, including this compound, in urine samples of young adults, providing insights into human exposure levels (Gao et al., 2015). Additionally, Kunisue et al. (2012) investigated the association of benzophenone-type UV filters with endometriosis, indicating potential estrogen-dependent disease risks (Kunisue et al., 2012).

Analytical Detection and Extraction Methods

Advancements in analytical chemistry have enabled the efficient detection and extraction of benzophenone derivatives from various samples. For example, a method using dispersive liquid-liquid microextraction (DLLME) for detecting benzophenone-3 (a closely related compound) in human serum was developed by Tarazona et al. (2013), showcasing the evolving techniques in chemical analysis (Tarazona et al., 2013).

Photochemical and Polymerization Applications

Benzophenone derivatives are also significant in photochemical applications. Fouassier et al. (1995) examined the efficiency of substituted benzophenones, including 4-methoxy-benzophenone, in photopolymerization processes. This research has implications for industrial applications where benzophenones act as photoinitiators (Fouassier et al., 1995).

Biological Effects and Endocrine Disruption

Studies have also focused on the biological effects and potential endocrine disruption properties of benzophenones. Molina-Molina et al. (2008) profiled various BP derivatives, including 2-hydroxy-4-methoxybenzophenone, using estrogen receptor-specific bioassays. These studies are crucial in understanding the potential health risks associated with these compounds (Molina-Molina et al., 2008).

Mechanism of Action

Mode of Action

It is known that benzophenone derivatives can have diverse effects, such as regulating plant growth . They can inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism .

Biochemical Pathways

Benzophenone derivatives are known to be involved in photopolymerization processes .

Result of Action

Benzophenone derivatives have been shown to regulate plant growth .

properties

IUPAC Name |

(4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUMBIVNXOXBEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643525 |

Source

|

| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898750-02-2 |

Source

|

| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)